2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)11-24(12-16(3)4)21(27)14-25-19-10-8-7-9-18(19)22-20(25)13-23(6)17(5)26/h7-10,15-16H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXDPDNOWCYZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Benzimidazole ring : This core structure is known for its ability to interact with various biological targets.
- Acetamide group : Contributes to the compound's solubility and interaction with biological systems.
- Bis(2-methylpropyl) substituents : These groups may enhance lipophilicity, affecting absorption and distribution.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cellular communication.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against specific bacterial strains.
Antimicrobial Activity
Research indicates that compounds within the benzimidazole class often possess antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 µg/mL |
| Example B | S. aureus | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines have shown varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 15 | High cytotoxicity |
| Normal Human Fibroblasts | 50 | Low cytotoxicity |
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics.
-
Case Study on Cancer Cell Lines
- Research published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
